molecular formula C14H10Cl2F3NO2S2 B3041054 Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate CAS No. 259243-68-0

Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate

Cat. No. B3041054
CAS RN: 259243-68-0
M. Wt: 416.3 g/mol
InChI Key: SIFSOHIABACZRB-UHFFFAOYSA-N
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Description

“Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate” is a chemical compound that is used as an intermediate in the synthesis of certain insecticides . It is a broad-spectrum non-systemic insecticide of the phenylpyrazole class for control of plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf minders and some species of whitefly .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 2,6-dichloro-4-trifluoromethylphenylamine as the raw material. This is subjected to a diazotization reaction to obtain a diazonium salt. This diazonium salt is then condensed with ethyl cyanoacetate and then cyclized to obtain the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . These reactions involve changes in the molecular structure of the starting materials to form the final product.


Physical And Chemical Properties Analysis

The pure product is a white crystalline solid, while the industrial product is a light yellow-brown solid. It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate, focusing on six unique fields:

Agricultural Chemistry

Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate is widely researched for its potential as an agrochemical. Its structural properties make it a candidate for developing new pesticides and herbicides. The compound’s ability to disrupt specific biochemical pathways in pests can lead to the creation of more effective and environmentally friendly pest control solutions .

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential therapeutic applications. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are investigating its efficacy in treating conditions such as inflammation, bacterial infections, and certain types of cancer .

Material Science

The compound’s stability and reactivity are of interest in material science. It is studied for its potential use in creating advanced materials with specific properties, such as enhanced durability or resistance to environmental factors. This can lead to the development of new coatings, polymers, and other materials with specialized applications .

Environmental Science

Environmental scientists are exploring the compound’s potential for bioremediation. Its ability to break down or neutralize harmful substances in the environment makes it a candidate for cleaning up pollutants. Research is focused on understanding how it can be used to mitigate the impact of industrial waste and other contaminants .

Analytical Chemistry

In analytical chemistry, Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate is used as a reagent or standard in various analytical techniques. Its well-defined chemical properties make it useful for calibrating instruments and validating methods in chemical analysis .

properties

IUPAC Name

methyl 2-[[2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO2S2/c1-22-11(21)6-23-4-8-5-24-13(20-8)12-9(15)2-7(3-10(12)16)14(17,18)19/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFSOHIABACZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CSC(=N1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
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Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
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Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
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Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
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Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
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Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate

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